REACTION_CXSMILES
|
[NH3:1].[CH2:2]1[CH:8]([S:9](Cl)(=[O:11])=[O:10])[CH2:7][S:4](=[O:6])(=[O:5])[CH2:3]1>O1CCOCC1.CO>[S:4]1(=[O:6])(=[O:5])[CH2:3][CH2:2][CH:8]([S:9]([NH2:1])(=[O:11])=[O:10])[CH2:7]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C1CS(=O)(=O)CC1S(=O)(=O)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to return to room temperature
|
Type
|
FILTRATION
|
Details
|
The suspension is filtered through a short plug of silica
|
Type
|
CONCENTRATION
|
Details
|
the resulting solution is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a slightly yellow oil
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated to dryness
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
S1(CC(CC1)S(=O)(=O)N)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.37 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |